3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 149520-06-9
VCID: VC21169858
InChI: InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 149520-06-9

Cat. No.: VC21169858

Molecular Formula: C15H19NO6

Molecular Weight: 309.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid - 149520-06-9

Specification

CAS No. 149520-06-9
Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key UOQWIQGAZKFCDC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2

Introduction

Chemical Properties and Structure

3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid exhibits distinctive chemical properties determined by its unique structural features. The compound's molecular formula is C₁₅H₁₉NO₆, with a molecular weight of 309.31 g/mol. It contains a benzo[d] dioxole ring system that contributes to its aromatic character, while the tert-butoxycarbonyl group serves as a protective moiety for the amino functionality, enhancing the compound's stability during various chemical transformations.

Physical and Chemical Characteristics

The physical and chemical characteristics of 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid are summarized in the following table:

PropertyDescription
CAS Number149520-06-9
Molecular FormulaC₁₅H₁₉NO₆
Molecular Weight309.31 g/mol
IUPAC Name3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
AppearanceNot specified in available sources
SolubilityCompatible with common organic solvents (inferred from structure)
StereochemistryContains a chiral center at the α-carbon position
Functional GroupsBenzo[d] dioxole, protected amine (Boc), carboxylic acid

The compound's structure features a benzo[d] dioxole ring connected to a carbon bearing both a Boc-protected amino group and a propanoic acid side chain. This structural arrangement creates a molecule with both lipophilic (the aromatic ring system) and hydrophilic (the carboxylic acid) regions, contributing to its amphiphilic character. The presence of the tert-butoxycarbonyl protecting group renders the nitrogen less nucleophilic, protecting it during various chemical transformations while allowing for selective deprotection under acidic conditions.

Synthesis and Preparation Methods

The synthesis of 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, with careful attention to stereochemical control if the optically pure form is desired. Various synthetic approaches have been documented in the literature.

Synthetic Routes

A common synthetic pathway involves the following key steps:

  • Formation of the benzo[d] dioxole moiety through cyclization of catechol derivatives with formaldehyde under acidic conditions

  • Introduction of the propanoic acid side chain through appropriate alkylation reactions

  • Protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a suitable base

Recent advances have explored stereocontrolled synthesis methods, particularly using catalytic approaches. For instance, iron-based catalysts featuring tetradentate bis-benzimidazole ligands with chiral backbones have shown promise in stereocontrolled 1,3-nitrogen migration reactions, which can be applied to synthesize similar α-amino acid derivatives .

Stereoselective Synthesis

The stereoselective synthesis of the (S)-enantiomer of 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid has been investigated using chiral catalysts. In one approach, catalysts such as (R,R)-FeBIP have demonstrated effectiveness in stereocontrolled 1,3-nitrogen migration reactions, yielding high enantioselectivity in similar amino acid syntheses . The optimized reaction conditions for such transformations typically involve:

ParameterCondition
Catalyst(R,R)-FeBIP (2.0 mol%)
Base2,2,6,6-tetramethylpiperidine (TMP) (2.0 equivalents)
SolventDCB/CHCl₃ (1:1)
Temperature-50°C
Reaction Time16 hours
AtmosphereNitrogen
YieldUp to 98%
Enantiomeric ExcessUp to 98% ee

These reaction conditions highlight the potential for highly stereoselective synthesis of compounds structurally related to 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid, though specific conditions for this exact compound may require further optimization.

Chemical Reactivity

The chemical reactivity of 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is determined by its functional groups, each capable of participating in distinct chemical transformations.

Functional Group Reactivity

The compound contains three primary reactive sites:

  • The carboxylic acid group can undergo typical reactions including esterification, amidation, and reduction

  • The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine

  • The benzo[d] dioxole ring can participate in various aromatic substitution reactions

Each of these functional groups provides opportunities for chemical modification, making the compound a versatile building block in organic synthesis.

Key Reactions

The compound can undergo several important reactions including:

  • Deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine

  • Esterification of the carboxylic acid group with alcohols in the presence of acid catalysts

  • Amide formation through reaction with amines using coupling reagents

  • Reduction of the carboxylic acid to an alcohol using reducing agents such as lithium aluminum hydride

  • Oxidation of the benzo[d] dioxole moiety to form quinone derivatives

These reactions highlight the compound's versatility as a synthetic intermediate in the preparation of more complex structures.

Applications in Scientific Research

3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid has found applications across various domains of scientific research, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

The compound and its derivatives have potential applications in drug discovery and development. The benzo[d] dioxole structure is known to interact with various enzymes and receptors due to its ability to mimic natural substrates or ligands. Compounds with similar structures have been investigated as:

  • Potential modulators of ATP-binding cassette transporters, which could be relevant in treating conditions like cystic fibrosis

  • Building blocks for peptide-based therapeutics

  • Intermediates in the synthesis of more complex bioactive molecules

The compound's structural features make it particularly valuable in medicinal chemistry, where the incorporation of unnatural amino acids into peptides and proteins can modulate biological activity, stability, and pharmacokinetic properties.

Organic Synthesis Applications

In the field of organic synthesis, 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid serves as a versatile building block for more complex molecules. Its protected amino acid structure makes it particularly useful in:

  • Peptide synthesis, where it can be incorporated to introduce the benzo[d] dioxole moiety

  • Construction of small molecule libraries for drug discovery

  • Synthesis of chiral auxiliaries and ligands for asymmetric catalysis

The compound's well-defined stereochemistry, when synthesized in enantiomerically pure form, further enhances its utility in asymmetric synthesis applications.

Structure-Activity Relationships

Understanding the structure-activity relationships of 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid provides insights into its function and potential modifications to enhance specific properties.

Key Structural Features

  • The benzo[d] dioxole ring: This moiety contributes to the compound's lipophilicity and potential for π-stacking interactions with aromatic residues in proteins

  • The Boc-protected amino group: This feature allows for selective deprotection and subsequent functionalization

  • The propanoic acid side chain: This provides a handle for further derivatization and contributes to the compound's water solubility

  • The stereogenic center: The absolute configuration at this center can significantly impact biological activity

Each of these structural elements can be modified to tune the compound's physical, chemical, and biological properties.

Comparison with Similar Compounds

Comparing 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid with structurally related compounds provides insights into the impact of specific structural modifications:

CompoundStructural DifferenceImpact on Properties
3-(Benzo[d] dioxol-5-yl)propanoic acidLacks the Boc-protected amino groupReduced complexity, different reactivity profile, lower water solubility
3-(Benzo[d] dioxol-5-yl)-3-aminopropanoic acidContains a free amino group instead of Boc-protected amineMore reactive amino group, potentially stronger interactions with biological targets
PhenylalanineContains a phenyl ring instead of benzo[d] dioxoleDifferent electronic properties, altered lipophilicity, natural amino acid

These comparisons highlight the unique properties conferred by the specific structural elements present in 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid.

Current Research and Future Perspectives

Research involving 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid continues to evolve, with new applications and synthetic methodologies emerging.

Recent Advances in Synthesis

Recent research has focused on developing more efficient and stereoselective methods for synthesizing amino acid derivatives like 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid. For instance, catalytic approaches using iron complexes with chiral ligands have shown promise in achieving high stereoselectivity in related compounds . These advances may lead to more accessible and cost-effective routes to this and similar compounds.

Emerging Applications

Emerging applications for 3-(Benzo[d] dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid and related compounds include:

  • Development of peptidomimetics with enhanced pharmacokinetic properties

  • Design of enzyme inhibitors targeting specific metabolic pathways

  • Creation of building blocks for bioorthogonal chemistry applications

  • Exploration as components in drug delivery systems and biomaterials

These applications highlight the continued relevance of this compound in cutting-edge research across multiple scientific disciplines.

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